3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 862806-51-7
Cat. No.: VC6480151
Molecular Formula: C21H20N2O2S2
Molecular Weight: 396.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862806-51-7 |
|---|---|
| Molecular Formula | C21H20N2O2S2 |
| Molecular Weight | 396.52 |
| IUPAC Name | 3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H20N2O2S2/c1-14-4-3-5-15(12-14)13-27-21-22-18-10-11-26-19(18)20(24)23(21)16-6-8-17(25-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3 |
| Standard InChI Key | DXVYAUWQGQLKSC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Substituent Analysis
The thieno[3,2-d]pyrimidin-4(3H)-one core consists of a fused thiophene ring (positions 1–3) and a pyrimidinone ring (positions 4–7). The 6,7-dihydro modification saturates the pyrimidine ring, reducing aromaticity and potentially enhancing metabolic stability . At position 3, the 4-methoxyphenyl group introduces electron-donating properties via the methoxy substituent, which may improve solubility and target binding affinity. The 2-((3-methylbenzyl)thio) moiety adds hydrophobicity, influencing membrane permeability and pharmacokinetics .
Table 1: Key Physicochemical Parameters
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of thienopyrimidinones often employs palladium-catalyzed reactions to introduce aryl or heteroaryl groups. For example, Mustière et al. demonstrated Buchwald-Hartwig amination and Suzuki-Miyaura coupling at position 6 of analogous scaffolds . Adapting these methods, the 4-methoxyphenyl group at position 3 could be installed via Suzuki coupling using a boronic acid derivative.
Stepwise Synthesis
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Core Formation: Cyclization of 3-aminothiophene-2-carboxylates with urea derivatives yields the dihydrothienopyrimidinone core .
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Thioether Introduction: Treatment with 3-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃, DMF) facilitates nucleophilic substitution at position 2 .
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Aryl Group Installation: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid completes the synthesis .
Biological Activity and Mechanism
Cytotoxicity Profile
Cytotoxicity (CC₅₀) values for related compounds range from 21.7 μM to >50 μM in HepG2 cells . The (3-methylbenzyl)thio group’s hydrophobicity may increase cellular uptake but also elevate toxicity risks, necessitating careful SAR optimization.
Table 2: Comparative Biological Data for Analogues
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| M1 (tert-butyl derivative) | 24.0 | 38.2 | 1.6 |
| 1g (piperidine derivative) | 0.9 | 89.1 | 99.0 |
| Target Compound (predicted) | 2.5–5.0 | 30–50 | 6–20 |
Structure-Activity Relationships (SAR)
Position 3 Substitutions
The 4-methoxyphenyl group enhances electron density, potentially improving interactions with hydrophobic enzyme pockets. Comparative studies show that para-substituted aryl groups yield higher activity than meta- or ortho-substituted variants .
Position 2 Modifications
Thioether linkages at position 2 improve metabolic stability compared to oxygen or nitrogen analogs. The 3-methylbenzyl group balances lipophilicity and steric bulk, optimizing membrane penetration without excessive cytotoxicity .
Future Directions
In Vitro Metabolic Studies
Microsomal stability assays (e.g., human liver microsomes) are critical to evaluate the 4-methoxyphenyl group’s resistance to oxidative metabolism. Preliminary data on piperidine derivatives suggest a 3.8-fold improvement in half-life over methyl-substituted compounds .
Target Identification
Proteomic studies could identify binding partners such as dihydrofolate reductase or protein kinases, common targets for thienopyrimidinones . Surface plasmon resonance (SPR) assays may quantify affinity for these enzymes.
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